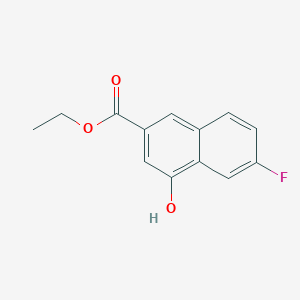

Ethyl 6-fluoro-4-hydroxy-2-naphthoate

Overview

Description

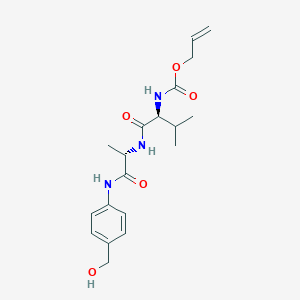

Ethyl 6-fluoro-4-hydroxy-2-naphthoate is a chemical compound with the molecular formula C13H11FO3 . It has a molecular weight of 234.23 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for Ethyl 6-fluoro-4-hydroxy-2-naphthoate is 1S/C13H11FO3/c1-2-17-13(16)9-5-8-3-4-10(14)7-11(8)12(15)6-9/h3-7,15H,2H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

Ethyl 6-fluoro-4-hydroxy-2-naphthoate is a solid compound . It has a molecular weight of 234.23 . The compound should be stored in a refrigerator .Scientific Research Applications

Alzheimer's Disease Imaging

One significant application involves the derivative of Ethyl 6-fluoro-4-hydroxy-2-naphthoate, used in the form of [18F]FDDNP for positron emission tomography (PET) imaging to detect neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's Disease. This technique facilitates the non-invasive monitoring of these pathological hallmarks, contributing to diagnostic assessment and treatment monitoring (Shoghi-Jadid et al., 2002).

Organic Synthesis and Material Science

In organic chemistry, Ethyl 6-fluoro-4-hydroxy-2-naphthoate is involved in the synthesis of naphthalenes via platinum-catalyzed hydroarylation, showcasing its utility in constructing complex organic structures with potential applications in drug development and materials science (Kang et al., 2012).

Fluorescent Probes for Biological Studies

The compound also finds use in the development of fluorescent probes for biological studies. For example, a novel fluorogenic aldehyde bearing a 1,2,3-triazole moiety was created for monitoring the progress of aldol reactions, which can be extended to tracking biological interactions and processes (Guo & Tanaka, 2009).

Polymer Solar Cells

Furthermore, Ethyl 6-fluoro-4-hydroxy-2-naphthoate-related compounds are utilized in the development of polymer solar cells, with naphtho[1,2-b:5,6-b′]dithiophene-based copolymers being designed for efficient energy conversion, demonstrating the compound's role in advancing renewable energy technologies (Bathula et al., 2013).

Neurodegenerative Disease Research

In neurodegenerative disease research, derivatives of Ethyl 6-fluoro-4-hydroxy-2-naphthoate serve as fluorescent probes for β-amyloid, aiding in the molecular diagnosis of Alzheimer’s disease through the synthesis and evaluation of compounds that exhibit high binding affinities towards Aβ aggregates, underscoring the compound's importance in biomedical research (Fa et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) . It’s important to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information .

properties

IUPAC Name |

ethyl 6-fluoro-4-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO3/c1-2-17-13(16)9-5-8-3-4-10(14)7-11(8)12(15)6-9/h3-7,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDKTCMSIQDCMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743636 | |

| Record name | Ethyl 6-fluoro-4-hydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-fluoro-4-hydroxy-2-naphthoate | |

CAS RN |

1093073-40-5 | |

| Record name | Ethyl 6-fluoro-4-hydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-(Acetamidomethyl)-N-[(benzyloxy)carbonyl]-L-cysteine](/img/structure/B1510163.png)

![(3-Carbamoyl-5-methyl-pyrazolo[3,4-c]pyridin-1-yl)-acetic acid](/img/structure/B1510171.png)

![cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl](/img/structure/B1510177.png)

![Carbamic acid, trans-N-4-hydroxy-3-pyrrolidinyl]-, phenylmethyl ester](/img/structure/B1510191.png)

![Tert-butyl 2-(3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate](/img/structure/B1510198.png)